molecular formula C28H25ClN4O6S B11096271 Ethyl 4-({[1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11096271
M. Wt: 581.0 g/mol
InChI Key: GNNYOJHJLVBRHE-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a benzoate ester, a chlorophenyl group, and a thioxoimidazolidinone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thioxoimidazolidinone core: This can be achieved by reacting a chlorophenyl isocyanate with a methoxyphenyl carbamate under controlled conditions.

    Acylation: The resulting intermediate is then acylated with ethyl 4-aminobenzoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with new substituents replacing the chlorine atom.

Scientific Research Applications

Ethyl 4-({[1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: Exploration of its properties for the development of new materials with unique characteristics.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[1-(4-bromophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
  • Ethyl 4-({[1-(4-fluorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Uniqueness

Ethyl 4-({[1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate stands out due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the thioxoimidazolidinone core with the benzoate ester also contributes to its unique properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H25ClN4O6S

Molecular Weight

581.0 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-chlorophenyl)-3-[(3-methoxybenzoyl)amino]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H25ClN4O6S/c1-3-39-27(37)17-7-11-20(12-8-17)30-24(34)16-23-26(36)32(21-13-9-19(29)10-14-21)28(40)33(23)31-25(35)18-5-4-6-22(15-18)38-2/h4-15,23H,3,16H2,1-2H3,(H,30,34)(H,31,35)

InChI Key

GNNYOJHJLVBRHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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